N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
This anthraquinone-based benzamide derivative features a 9,10-dioxoanthracene core linked to a 4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide moiety. Its structural uniqueness lies in the sulfonamide-piperidine group, which enhances solubility and binding interactions in biological systems. Notably, it has been studied as a viral entry inhibitor, particularly against SARS-CoV-2, by suppressing spike glycoprotein-mediated fusion with host cells .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-17-5-4-14-29(16-17)35(33,34)20-11-8-18(9-12-20)27(32)28-19-10-13-23-24(15-19)26(31)22-7-3-2-6-21(22)25(23)30/h2-3,6-13,15,17H,4-5,14,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZIVQRVTHEWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the anthracene derivatives, characterized by the presence of a sulfonamide group and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 362.43 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.43 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Properties
Recent studies have demonstrated that anthracene derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has shown effectiveness against several cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that the compound significantly inhibited cell proliferation with an IC50 value of 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has exhibited anti-inflammatory effects. It was tested in models of acute inflammation and showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity
| Study Type | Model | Result |
|---|---|---|
| In Vivo | Mouse model | Decreased paw edema |
| In Vitro | Macrophage cultures | Reduced TNF-alpha secretion |
The biological activity of this compound is primarily mediated through:
- Inhibition of Bcl-2 Family Proteins : The compound has been shown to inhibit anti-apoptotic Bcl-2 proteins, promoting apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : It affects key signaling pathways involved in cell survival and proliferation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from anthraquinone derivatives. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Synthesis Overview
- Starting Material : 9,10-anthraquinone.
- Reagents : Sulfonyl chlorides and piperidine derivatives.
- Yield : Approximately 60% after purification.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Anthraquinone-Benzamide Derivatives
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Structure: Anthraquinone core with a 2-methylbenzamide substituent.
- Synthesis: Synthesized via coupling 2-methylbenzoic acid or its chloride with 1-aminoanthraquinone, yielding 24–92% depending on the method .
- Applications : Primarily explored as a bidentate directing group for metal-catalyzed C–H functionalization, lacking direct antiviral activity data .
4-tert-Butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
- Structure : Features a bulky tert-butyl group on the benzamide ring.
- No biological activity data reported .
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)cinnamamide (MQ4)
- Structure: Anthraquinone linked to a cinnamamide group.
- Higher potency than the target compound in enzymatic assays .
Sulfonamide-Modified Anthraquinones
N-(3,4-Dihydroxy-9,10-dioxoanthracen-2-yl)-4-fluorobenzenesulfonamide (9f)
- Structure: Anthraquinone with a 4-fluorobenzenesulfonamide group.
- Activity: Phosphoglycerate mutase 1 inhibitor (IC₅₀ = 0.8 µM), with 98.7% purity. Superior enzyme inhibition compared to non-sulfonamide analogs .
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)
- Structure : Bis-benzamide derivative with methoxy groups.
Comparative Analysis of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
